Improved In Vitro Potency and Restored Binding Affinity for RBP4 Antagonists Compared to Indole
In the development of RBP4 antagonists, replacing the parent indole core (compound 68) with a 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core (compound 70) resulted in a restoration of binding affinity and a significant improvement in HTRF potency. In contrast, substitution at the 6-position of the indole ring (compound 69) led to a 5-fold loss in RBP4 binding affinity and a 2-fold loss in HTRF potency compared to the parent indole 68 [1]. This demonstrates that the 4-azaindole scaffold uniquely rectifies potency losses observed with other modifications.
| Evidence Dimension | RBP4 Binding Affinity and HTRF Potency |
|---|---|
| Target Compound Data | Restored binding affinity and improved HTRF potency relative to parent indole (68). |
| Comparator Or Baseline | Indole derivative (compound 68) as baseline. Indole derivative (compound 69) showed a 5-fold loss in binding affinity and a 2-fold loss in HTRF potency. |
| Quantified Difference | 5-fold improvement in binding affinity and 2-fold improvement in HTRF potency versus the 6-substituted indole derivative (69). |
| Conditions | In vitro binding and HTRF assays for RBP4 antagonists; molecular docking studies with PDB 3FMZ. |
Why This Matters
This data provides direct evidence that the 1H-pyrrolo[3,2-b]pyridine core is not an interchangeable bioisostere for indole; it can rescue and enhance target engagement where other analogs fail.
- [1] Figure 7. (2019). Minimized bound conformations of RBP4 azaindole antagonists. Journal of Medicinal Chemistry, 62(11), 5470–5500. PMC Figure. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6737539/figure/F7/ View Source
